Methyl 3,5-dihydroxyphenylacetate

Description

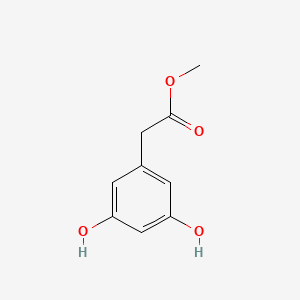

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSBPHXMGSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342212 | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-10-1 | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 3,5-dihydroxyphenylacetate?

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3,5-dihydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenolic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 3,5-dihydroxyphenylacetic acid, a known fungal metabolite, it possesses a resorcinol (1,3-dihydroxybenzene) core structure.[1] This motif is a key pharmacophore in numerous biologically active molecules, recognized for its potent antioxidant and radical-scavenging properties.[2][3] Understanding the nuanced physical and chemical properties of this molecule is paramount for its effective utilization as a synthetic building block, a scaffold for novel therapeutics, or a subject of biological investigation. This guide provides a comprehensive analysis of its key characteristics, supported by established experimental protocols and field-proven insights to empower researchers in their scientific endeavors.

Chemical Structure and Identifiers

The molecular structure of this compound features a benzene ring substituted with two hydroxyl groups at the meta positions (C3 and C5) and a methyl acetate group at C1. This arrangement dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the phenolic protons.

Caption: Chemical structure of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-(3,5-dihydroxyphenyl)acetate | [1] |

| Synonyms | (3,5-Dihydroxyphenyl)acetic acid methyl ester | [4] |

| CAS Number | 4724-10-1 | [4][5] |

| Molecular Formula | C₉H₁₀O₄ | [1][5] |

| Molecular Weight | 182.17 g/mol | [4][5] |

| InChIKey | LMLSBPHXMGSGCR-UHFFFAOYSA-N | [4] |

Part 1: Physical Properties

The physical properties of this compound are dictated by a balance between the polar hydroxyl groups, the moderately polar ester functional group, and the nonpolar phenyl ring. The two hydroxyl groups enable strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.

| Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Melting Point | 109-112 °C | [4] |

| Boiling Point | 333.3 ± 11.0 °C | [7] (Predicted) |

| Density | 1.309 ± 0.06 g/cm³ | [7] (Predicted) |

Solubility Profile

The molecule's dual nature—hydrophilic (two -OH groups) and lipophilic (phenyl ring, methyl ester)—confers solubility in a range of polar organic solvents. It is expected to have limited solubility in water and non-polar solvents like hexanes. For drug development, solubility in pharmaceutically relevant solvents like ethanol and DMSO is a critical parameter. While explicit quantitative data for this compound is scarce, data for its isomer, Methyl 3,4-dihydroxyphenylacetate, provides a valuable proxy, suggesting good solubility in common laboratory organic solvents.[6]

| Solvent | Predicted Solubility | Rationale / Comparative Data |

| DMSO | Soluble | High polarity, excellent H-bond acceptor. Isomer is soluble at ~30 mg/mL.[6] |

| Ethanol | Soluble | Polar protic solvent. Isomer is soluble at ~30 mg/mL.[6] |

| Methanol | Soluble | Similar to ethanol. |

| Acetone | Soluble | Polar aprotic solvent. |

| Water | Sparingly Soluble | H-bonding potential is offset by the nonpolar phenyl ring and ester group. Isomer is soluble in PBS (pH 7.2) at ~10 mg/mL.[6] |

| Hexane | Insoluble | Non-polar solvent. |

Experimental Protocol: Determining Solubility (Shake-Flask Method)

This protocol outlines a standard, reliable method for quantifying solubility, a cornerstone of preclinical characterization.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Part 2: Chemical & Spectroscopic Properties

Electronic and Acid-Base Properties

The two hydroxyl groups on the aromatic ring are weakly acidic. The electron-donating nature of these groups also activates the ring, making it highly susceptible to electrophilic attack.

-

pKa: The acidity of the phenolic protons is a key parameter influencing the compound's charge state in physiological environments, which in turn affects properties like solubility, membrane permeability, and receptor binding. The predicted pKa for the phenolic hydroxyls is approximately 9.66.[7] This is comparable to the parent compound, resorcinol, indicating that the methyl acetate group has a minor influence on the acidity of the distal hydroxyl groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acidic protons have been neutralized). For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point.

Chemical Reactivity

The molecule's reactivity is centered around its three functional groups: the phenolic hydroxyls, the ester, and the activated aromatic ring. This versatility makes it an excellent scaffold for chemical modification.

-

Reactions at the Hydroxyl Groups: The phenolic -OH groups can readily undergo etherification (e.g., Williamson ether synthesis) and esterification. This is a common strategy in medicinal chemistry to modulate lipophilicity and improve pharmacokinetic properties. The hydroxyls are also susceptible to oxidation, a key aspect of their antioxidant activity.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3,5-dihydroxyphenylacetic acid) under either acidic or basic (saponification) conditions. It can also undergo transesterification in the presence of other alcohols.

-

Reactions on the Aromatic Ring: The two meta-directing hydroxyl groups strongly activate the ring towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to both hydroxyl groups (C2, C4, and C6). The C4 position is the most activated.[8][9]

Caption: Key reactivity pathways for this compound.

Spectroscopic Profile

Spectroscopic data is essential for structure verification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum provides unambiguous structural confirmation. The spectrum is typically run in a deuterated solvent like DMSO-d₆, where the acidic phenolic protons are observable.[10]

¹H NMR (Predicted in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~9.2 Singlet (broad) 2H Ar-OH ~6.1-6.2 Multiplet 3H Ar-H ~3.6 Singlet 3H -O-CH₃ | ~3.5 | Singlet | 2H | Ar-CH₂ - |

¹³C NMR (Predicted in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment ~171-172 C =O (Ester) ~158-159 C -OH ~137-138 Ar-C -CH₂ ~106-107 Ar-C H (ortho to -CH₂) ~101-102 Ar-C H (para to -CH₂) ~51-52 -O-C H₃ | ~40-41 | Ar-C H₂- |

-

Infrared (IR) Spectroscopy: Key functional groups give rise to characteristic absorption bands.

-

~3300 cm⁻¹ (broad): O-H stretching from the phenolic groups.

-

~3000 cm⁻¹: Aromatic C-H stretching.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester.

-

~1600 cm⁻¹: Aromatic C=C stretching.

-

~1200-1300 cm⁻¹: C-O stretching.

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 182. Key fragments would correspond to the loss of the methoxy group (-OCH₃, m/z = 151) and the carbomethoxy group (-COOCH₃, m/z = 123).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise, typically 8 or 16).

-

Processing: Fourier transform the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Part 3: Relevance in Research and Drug Development

The true value of a molecule is defined by its application. The physical and chemical properties of this compound make it a molecule of considerable potential.

-

Scaffold for Medicinal Chemistry: The resorcinol moiety is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[11] Phenolic compounds are well-documented as potent antioxidants, anti-inflammatories, and enzyme inhibitors.[2][3][12] The reactivity of the hydroxyl groups and the aromatic ring allows for the systematic generation of derivative libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.

-

Synthetic Intermediate: It serves as a valuable starting material for the synthesis of more complex natural products and their analogs, such as the cytosporones.[1] Its defined substitution pattern provides a reliable entry point for intricate synthetic routes.

-

Probe for Biological Systems: As a known metabolite, it can be used in biochemical assays to study metabolic pathways or as a reference standard. Its antioxidant properties make it a useful tool for investigating oxidative stress-related phenomena in cellular models.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[4]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- 1. This compound | C9H10O4 | CID 579787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-二羟基苯乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. ijvar.org [ijvar.org]

A Technical Guide to the Natural Sources and Isolation of Methyl 3,5-dihydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3,5-dihydroxyphenylacetate is a phenolic compound of interest for its potential biological activities and as a precursor in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the natural sources, biosynthetic origins, and a detailed, field-proven methodology for the isolation and purification of this compound from its primary fungal source, the genus Curvularia. This document is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery, offering in-depth insights into the experimental choices and self-validating protocols for obtaining this valuable secondary metabolite.

Introduction: The Significance of this compound

This compound, a derivative of phenylacetic acid, is a secondary metabolite that has garnered attention within the scientific community. Its chemical structure, featuring a dihydroxylated phenyl ring, suggests potential antioxidant properties and makes it a valuable scaffold for synthetic chemistry.[1] This compound serves as a known reagent in the synthesis of various fungal metabolites, highlighting its importance as a building block in the creation of more complex molecules.[2] Understanding its natural origins and mastering its isolation are critical first steps for any research and development program focused on this compound.

Natural Sources: A Focus on the Fungal Kingdom

While the vast kingdom of plants is a rich source of phenolic compounds, current scientific literature points exclusively to the fungal domain for the natural occurrence of this compound.

The Genus Curvularia: A Prolific Producer

The primary and most well-documented source of this compound is the fungal genus Curvularia. Specifically, it has been identified as a metabolite of Curvularia siddiqui and has been successfully extracted from the mycelia of Curvularia lunata.[2] Curvularia species are dematiaceous hyphomycetes, known for their ability to produce a diverse array of bioactive secondary metabolites.[3][4][5][6]

The production of secondary metabolites by fungi is often influenced by the composition of the culture medium. For Curvularia lunata, a medium composed of yeast extract, malt extract, and glucose has been shown to support the production of this compound.[2] This suggests that the biosynthesis of this compound is linked to the fungus's primary metabolic pathways, which are fueled by these carbon and nitrogen sources.

Biosynthetic Pathway: A Glimpse into Fungal Metabolism

The biosynthesis of phenylacetic acid and its derivatives in fungi is believed to originate from the amino acid L-phenylalanine.[7] While the specific enzymatic steps leading to this compound in Curvularia have not been fully elucidated, a plausible pathway can be inferred from general fungal metabolic routes.

The proposed biosynthetic pathway likely involves the following key transformations:

-

Deamination of Phenylalanine: The pathway likely initiates with the removal of the amino group from L-phenylalanine to yield phenylpyruvic acid.

-

Decarboxylation: Phenylpyruvic acid then undergoes decarboxylation to form phenylacetaldehyde.

-

Oxidation: Subsequent oxidation of phenylacetaldehyde leads to the formation of phenylacetic acid.

-

Hydroxylation: The phenyl ring of phenylacetic acid is then hydroxylated at the 3 and 5 positions. This is a critical step that introduces the characteristic dihydroxy pattern.

-

Methylation: Finally, the carboxylic acid group of 3,5-dihydroxyphenylacetic acid is esterified with a methyl group, likely from S-adenosyl methionine (SAM), to yield this compound.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine in fungi.

Isolation and Purification: A Step-by-Step Technical Protocol

The following protocol is a comprehensive, self-validating workflow for the isolation and purification of this compound from a Curvularia lunata culture. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Fungal Culture and Fermentation

Rationale: The initial step is to cultivate the fungus under conditions that promote the production of the target metabolite. Solid-state fermentation is often preferred for secondary metabolite production as it can mimic the natural growth conditions of the fungus.[8]

Protocol:

-

Strain Activation: Activate a cryopreserved culture of Curvularia lunata on a Potato Dextrose Agar (PDA) plate and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

-

Inoculum Preparation: Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a few agar plugs from the actively growing PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Solid-State Fermentation: In a 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water. Autoclave at 121°C for 20 minutes. After cooling, inoculate the sterilized rice with 10 mL of the seed culture. Incubate at 25-28°C for 21-28 days in a stationary position.

Extraction of Secondary Metabolites

Rationale: The choice of solvent is critical for efficiently extracting the target compound from the fungal biomass and culture medium. Ethyl acetate is a moderately polar solvent that is effective in extracting a wide range of fungal secondary metabolites, including phenolic compounds.

Protocol:

-

Initial Extraction: After the incubation period, add 500 mL of ethyl acetate to each fermentation flask. Let it soak for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the mixture through cheesecloth to separate the mycelial mass from the ethyl acetate extract. Press the mycelium to recover the maximum amount of solvent.

-

Solvent Evaporation: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Chromatographic Purification

Rationale: A multi-step chromatographic approach is necessary to separate this compound from the complex mixture of compounds in the crude extract. This protocol employs column chromatography followed by preparative Thin Layer Chromatography (TLC) for final purification.

Protocol:

-

Column Chromatography (Silica Gel):

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Collect fractions of 20-30 mL and monitor the separation by TLC.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative TLC (pTLC):

-

Concentrate the pooled fractions.

-

Apply the concentrated sample as a band onto a preparative silica gel TLC plate.

-

Develop the pTLC plate in the same solvent system used for monitoring.

-

Visualize the bands under UV light and scrape the band corresponding to this compound.

-

Extract the compound from the silica gel using methanol or ethyl acetate.

-

Filter and evaporate the solvent to obtain the purified this compound.

-

Caption: Experimental workflow for the isolation of this compound.

Physicochemical and Spectroscopic Characterization

Accurate identification and characterization of the isolated compound are paramount. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4724-10-1 | [9][10] |

| Molecular Formula | C₉H₁₀O₄ | [9][10] |

| Molecular Weight | 182.17 g/mol | [9][10] |

| Melting Point | 109-112 °C | [2] |

| Appearance | Solid | |

| Solubility | Soluble in methanol, ethyl acetate |

For structural elucidation and confirmation, the following spectroscopic techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in MS/MS can provide further structural insights.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding the natural sources and a detailed protocol for the isolation of this compound from its fungal producer, Curvularia lunata. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain this valuable compound for further investigation. Future research should focus on the complete elucidation of its biosynthetic pathway in Curvularia, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a thorough investigation of its biological activities is warranted to unlock its full therapeutic and industrial potential.

References

- 1. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4724-10-1 [chemicalbook.com]

- 3. Frontiers | Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications [frontiersin.org]

- 4. Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla | PLOS One [journals.plos.org]

- 5. Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C9H10O4 | CID 579787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

A Technical Guide to the Biological Activities of Methyl 3,5-dihydroxyphenylacetate and Its Derivatives

Foreword

The exploration of natural and synthetic compounds for therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of chemical entities, phenolic compounds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical overview of Methyl 3,5-dihydroxyphenylacetate, a phenylacetic acid derivative, and its related compounds.[1] As researchers and drug development professionals, understanding the nuanced biological properties and the underlying molecular mechanisms of such compounds is paramount for harnessing their full therapeutic potential. This document synthesizes current knowledge, offers practical experimental frameworks, and provides insights into the structure-activity relationships that govern the efficacy of this class of molecules.

Introduction to this compound

This compound, with the chemical formula C₉H₁₀O₄, is an organic compound characterized by a phenyl ring substituted with two hydroxyl groups at positions 3 and 5, and a methyl acetate group.[2][3][4][5] This structure, particularly the dihydroxyphenyl moiety, is the basis for its potential biological activities, most notably its antioxidant properties.[2] It is a known metabolite of Curvularia Siddiqui and has been extracted from the culture mycelia of Curvularia lunata.[1][6]

| Chemical and Physical Properties | |

| CAS Number | 4724-10-1[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₄[2][3][4][5] |

| Molecular Weight | 182.17 g/mol [3][4][5] |

| Melting Point | 109-112 °C[4][6] |

| Appearance | Solid[2] |

| Synonyms | Methyl 2-(3,5-dihydroxyphenyl)acetate, (3,5-Dihydroxyphenyl)acetic acid methyl ester[2][4] |

Core Biological Activities and Mechanistic Insights

The biological activities of this compound and its derivatives are multifaceted, stemming primarily from their phenolic nature. While direct research on this compound is emerging, extensive studies on structurally similar compounds, such as other dihydroxybenzoate derivatives and phenolic acids, provide a strong foundation for understanding its potential therapeutic applications.

Antioxidant Activity

The presence of hydroxyl groups on the phenyl ring endows this compound with potential antioxidant properties.[2] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Key Mechanistic Insights: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. This activity can be quantified using various in vitro assays. A lower half-maximal inhibitory concentration (IC50) value in these assays indicates a higher antioxidant potency.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or gallic acid can be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

Hypothetical Data Summary:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| This compound | Data Not Available | Data Not Available |

| Gallic Acid | 4.05[7] | 2.93[7] |

| Syringic Acid | 9.8[7] | Data Not Available |

| Vanillic Acid | >100[7] | Data Not Available |

Disclaimer: The IC50 values in this table are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.[7]

Neuroprotective Effects

While the neurotoxic profile of some dopamine metabolites is well-documented, structurally similar compounds to this compound have demonstrated neuroprotective properties against oxidative stress-induced apoptosis.[8] For instance, Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to mitigate oxidative damage in neuronal cells.[9][10] Given its structural similarity, this compound may also possess neuroprotective capabilities.

Key Mechanistic Insights: Neuroprotection by phenolic compounds often involves the modulation of key signaling pathways related to cell survival and apoptosis. The Akt signaling pathway is a crucial regulator of cell survival, and its activation can inhibit apoptosis. Conversely, the activation of caspases, such as caspase-3, is a hallmark of apoptosis.

Experimental Workflow: Assessing Neuroprotection

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties by modulating inflammatory pathways. Derivatives of dihydroxylphenyl lactic acid have been shown to attenuate inflammatory responses.[11] Similarly, other phenolic compounds inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14]

Key Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of phenolic compounds and their derivatives.[15][16] These compounds can induce apoptosis and cell cycle arrest in cancer cells. The exact mechanisms are often cell-type specific but generally involve the modulation of apoptotic and cell cycle regulatory proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a colorimetric assay to assess cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Key structural features that influence activity include:

-

Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity.[17]

-

Methyl Ester Group: The esterification of the carboxylic acid group can affect the compound's lipophilicity and, consequently, its bioavailability and cellular uptake.

-

Substituents on the Phenyl Ring: The addition of other functional groups can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets.[17]

Synthesis of Derivatives

The synthesis of derivatives of this compound allows for the systematic exploration of SAR and the optimization of biological activity. A common synthetic route involves the Michael addition reaction. For example, a synthetic method for a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, involves the reaction of 2,6-di-tert-butyl phenol with methyl acrylate.[18] Similar strategies can be adapted for the synthesis of novel derivatives of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential antioxidant, neuroprotective, anti-inflammatory, and anticancer activities warrant further investigation. Future research should focus on:

-

Comprehensive Biological Profiling: Conducting a wide range of in vitro and in vivo assays to fully characterize the biological activities of this compound.

-

Mechanistic Elucidation: Utilizing advanced molecular biology techniques to unravel the precise signaling pathways modulated by this compound.

-

Lead Optimization: Synthesizing and screening a library of derivatives to identify compounds with enhanced potency and selectivity.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel treatments for a variety of human diseases.

References

- 1. This compound | 4724-10-1 [chemicalbook.com]

- 2. CAS 4724-10-1: this compound [cymitquimica.com]

- 3. This compound | C9H10O4 | CID 579787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-ジヒドロキシフェニル酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of dihydroxylphenyl lactic acid on inflammatory responses in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 16. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

Solubility of Methyl 3,5-dihydroxyphenylacetate in different solvents.

An In-depth Technical Guide to the Solubility of Methyl 3,5-dihydroxyphenylacetate

Abstract

This compound is a phenolic compound of interest in various scientific domains, including as a known metabolite and a reagent in the synthesis of fungal metabolites.[1] Its utility in drug development, chemical synthesis, and purification processes is fundamentally governed by its solubility in different solvent systems.[2][3] The selection of an appropriate solvent is a critical decision that influences reaction kinetics, crystallization, product purity, and the overall efficiency and safety of pharmaceutical formulations.[4][5] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It amalgamates theoretical principles with actionable experimental protocols, designed for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on equipping the user with the predictive logic and empirical methodologies necessary to generate reliable solubility profiles.

Introduction to this compound

This compound, a phenylacetic acid derivative, holds the molecular formula C₉H₁₀O₄.[6][7] Understanding its solubility is not merely an academic exercise; it is a cornerstone for its practical application. In pharmaceutical manufacturing, solvents are indispensable for synthesis, extraction, purification, and formulation.[4] The efficiency of these processes hinges on the ability of a solvent to effectively dissolve the active pharmaceutical ingredient (API) and other excipients.[2] Therefore, a thorough characterization of the solubility of this compound is a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [6][7] |

| Molecular Weight | 182.17 g/mol | [7][8] |

| IUPAC Name | methyl 2-(3,5-dihydroxyphenyl)acetate | [6] |

| CAS Number | 4724-10-1 | [1] |

| Melting Point | 109-112 °C | [1][8] |

| Appearance | Solid |

Caption: Chemical Structure of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is the result of a complex interplay of intermolecular forces.[9] The widely used principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[10][11] This rule indicates that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis

The structure of this compound contains distinct functional groups that dictate its overall polarity and hydrogen bonding capabilities:

-

Two Phenolic Hydroxyl (-OH) Groups: These groups are highly polar and can act as both hydrogen bond donors and acceptors. This feature strongly suggests solubility in polar, protic solvents.

-

Aromatic Phenyl Ring: The benzene ring is nonpolar and hydrophobic, contributing to solubility in solvents with some nonpolar character.

-

Methyl Ester (-COOCH₃) Group: This group is polar and can act as a hydrogen bond acceptor. It contributes to the molecule's overall polarity.

The presence of multiple polar functional groups, particularly the two hydroxyls, suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

Caption: Predicted solubility based on functional group analysis.

Impact of pH on Solubility

The phenolic hydroxyl groups on this compound are weakly acidic. In the presence of a base, these groups can be deprotonated to form phenolate anions. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in solubility in aqueous solutions.[12][13] Therefore, the compound is expected to be soluble in aqueous solutions of sodium hydroxide or sodium bicarbonate. This property is crucial for extraction and purification processes.

Experimental Protocol for Solubility Determination

For precise and reliable data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[14][15]

Workflow: Shake-Flask Method

The following diagram outlines the standard workflow for determining solubility using the shake-flask method followed by quantitative analysis.

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

This protocol provides a self-validating system for accurate solubility measurement.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate for the solvent)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached with a saturated solution.[15]

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker. Maintaining a constant temperature is critical as solubility is temperature-dependent.[10]

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Causality Check: The time required for equilibration can vary. It is advisable to run a preliminary experiment where samples are analyzed at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[15]

-

-

Sample Processing:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter. This step is critical to remove any microscopic, undissolved crystals that would otherwise lead to an overestimation of solubility.[15]

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantitative Analysis by UV-Vis Spectrophotometry

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent and scan it across a range of UV wavelengths to find the λmax, where the compound absorbs light most strongly.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax and plot absorbance versus concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of unknown samples.

-

Analyze the Sample: Measure the absorbance of the diluted, saturated sample solution at λmax.

-

Calculate Solubility: Use the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Solubility data should be reported in standard units such as mg/mL or mol/L at a specified temperature. The following table can be used to record experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| 5% Aqueous NaOH | 25 |

Conclusion

References

- 1. This compound | 4724-10-1 [chemicalbook.com]

- 2. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 3. researchgate.net [researchgate.net]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. This compound | C9H10O4 | CID 579787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 3,5-ジヒドロキシフェニル酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Repository :: Login [bibliotecadigital.ipb.pt]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise of Methyl 3,5-dihydroxyphenylacetate: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 3,5-dihydroxyphenylacetate (MDHPA), a phenolic compound with a core structure known for significant biological activity, represents a compelling yet underexplored molecule in the landscape of modern therapeutics. While direct research on MDHPA is nascent, its structural analogy to well-characterized phenolic acids and their derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. This technical guide synthesizes the existing knowledge base for structurally related compounds to build a robust, scientifically-grounded framework for the systematic evaluation of MDHPA. We will delve into its hypothesized antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. For each potential application, we will elucidate the likely mechanisms of action, propose detailed, field-proven experimental protocols for validation, and provide visual workflows to guide researchers in their discovery and development efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this compound.

Introduction: The Scientific Rationale for Investigating this compound

This compound (MDHPA) is a small molecule belonging to the hydroxyphenylacetic acid class of phenolic compounds.[1] Its chemical structure, characterized by a dihydroxylated phenyl ring and a methyl acetate functional group, is suggestive of significant therapeutic potential. Phenolic compounds are ubiquitously found in plants and are renowned for their diverse health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[2][3][4][5] The arrangement of hydroxyl groups on the aromatic ring is a key determinant of the antioxidant capacity of phenolic compounds.[6]

While MDHPA itself has been primarily documented as a metabolite and a reagent in chemical synthesis, its structural congeners, such as other dihydroxyphenylacetic acids, have demonstrated notable biological activities.[7][8][9][10] This guide, therefore, puts forth a scientifically-driven hypothesis that MDHPA is a molecule of significant therapeutic interest and outlines a comprehensive strategy for its investigation.

Chemical Structure and Properties of this compound:

-

IUPAC Name: methyl 2-(3,5-dihydroxyphenyl)acetate

-

Molecular Formula: C₉H₁₀O₄

-

Molecular Weight: 182.17 g/mol

-

Key Structural Features:

-

Phenolic Hydroxyl Groups: The two hydroxyl groups on the phenyl ring are predicted to be the primary drivers of its antioxidant activity through hydrogen atom transfer or single electron transfer mechanisms.[2]

-

Methyl Ester Group: The methyl ester may influence the molecule's lipophilicity, membrane permeability, and pharmacokinetic profile.

-

This guide will now explore the four most promising therapeutic applications for MDHPA, providing the scientific rationale and detailed experimental pathways for each.

Potential Therapeutic Application I: Potent Antioxidant Activity

2.1. Mechanistic Hypothesis

The primary mechanism by which phenolic compounds exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thus terminating damaging chain reactions.[2][3][5] The two hydroxyl groups on the phenyl ring of MDHPA make it a prime candidate for a potent antioxidant. We hypothesize that MDHPA can scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[11]

2.2. Proposed Signaling Pathway

The antioxidant activity of phenolic compounds can be multifaceted, involving direct radical scavenging and the modulation of endogenous antioxidant defense systems.[11]

Caption: Hypothesized antioxidant mechanisms of MDHPA.

2.3. Experimental Protocols for Validation

A tiered approach, beginning with in vitro chemical assays and progressing to cell-based models, is recommended.

2.3.1. In Vitro Antioxidant Capacity Assays

| Assay | Principle | Experimental Summary |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.[12] | 1. Prepare a stock solution of MDHPA in methanol. 2. In a 96-well plate, add various concentrations of MDHPA to a methanolic solution of DPPH. 3. Incubate in the dark for 30 minutes. 4. Measure the absorbance at 517 nm. 5. Calculate the percentage of radical scavenging activity. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[12] | 1. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical solution with ethanol to a specific absorbance. 3. Add various concentrations of MDHPA to the ABTS radical solution. 4. Measure the absorbance at 734 nm after a defined incubation period. 5. Determine the percentage of inhibition. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[13] | 1. Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer. 2. Add various concentrations of MDHPA to the FRAP reagent. 3. Incubate at 37°C. 4. Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm. 5. Construct a standard curve using FeSO₄. |

2.3.2. Cell-Based Antioxidant Assays

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

-

Measurement of Intracellular ROS: Utilize probes like DCFH-DA to quantify the reduction of intracellular ROS levels in cells (e.g., human keratinocytes) subjected to oxidative stress (e.g., H₂O₂ treatment) in the presence of MDHPA.

Potential Therapeutic Application II: Anti-inflammatory Effects

3.1. Mechanistic Hypothesis

Chronic inflammation is a hallmark of many diseases.[4] Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators.[1][4][14][15] We hypothesize that MDHPA can attenuate inflammatory responses by inhibiting the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[4]

3.2. Proposed Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of MDHPA via NF-κB pathway inhibition.

3.3. Experimental Protocols for Validation

3.3.1. In Vitro Anti-inflammatory Assays

-

Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS).

| Assay | Principle | Experimental Summary |

| Nitric Oxide (NO) Production Assay (Griess Test) | Measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.[16] | 1. Seed cells in a 96-well plate and pre-treat with various concentrations of MDHPA for 1-2 hours. 2. Stimulate with LPS (1 µg/mL) for 24 hours. 3. Collect the supernatant and mix with Griess reagent. 4. Measure the absorbance at 540 nm. 5. Quantify nitrite concentration using a sodium nitrite standard curve. |

| Pro-inflammatory Cytokine Measurement (ELISA) | Quantifies the levels of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16] | 1. Following the same treatment protocol as the Griess test, collect the cell culture supernatant. 2. Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. 3. Measure the absorbance and calculate cytokine concentrations based on standard curves. |

| Western Blot Analysis for Key Proteins | Detects the expression and phosphorylation status of key proteins in the inflammatory signaling pathway (e.g., p-p65, p-IκBα, COX-2, iNOS).[17] | 1. Treat cells with MDHPA and/or LPS for appropriate time points. 2. Lyse the cells and determine protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 4. Probe with specific primary antibodies followed by HRP-conjugated secondary antibodies. 5. Visualize protein bands using a chemiluminescence detection system. |

| NF-κB Reporter Assay | Utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[18][19] | 1. Use a cell line such as HEK293-NF-κB-luc. 2. Pre-treat cells with MDHPA. 3. Stimulate with TNF-α. 4. Measure luciferase activity to determine the extent of NF-κB activation. |

Potential Therapeutic Application III: Neuroprotective Effects

4.1. Mechanistic Hypothesis

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.[20] Given its hypothesized antioxidant and anti-inflammatory properties, MDHPA may exert neuroprotective effects. We postulate that MDHPA can protect neuronal cells from damage induced by neurotoxins or oxidative insults by reducing apoptosis, mitigating mitochondrial dysfunction, and suppressing neuroinflammation.

4.2. Proposed Experimental Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of MDHPA.

4.3. Experimental Protocols for Validation

4.3.1. In Vitro Neuroprotection Assays

-

Cell Line: Human neuroblastoma cell line (SH-SY5Y) or primary neuronal cultures.

-

Neurotoxin: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP⁺).

| Assay | Principle | Experimental Summary |

| MTT Assay for Cell Viability | Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan. | 1. Seed cells in a 96-well plate. 2. Pre-treat with MDHPA for a specified duration. 3. Induce neurotoxicity with a chosen neurotoxin. 4. Add MTT solution and incubate. 5. Solubilize the formazan crystals and measure absorbance at 570 nm. |

| Lactate Dehydrogenase (LDH) Assay for Cytotoxicity | Measures the release of LDH from damaged cells into the culture medium. | 1. Following the same treatment protocol, collect the cell culture supernatant. 2. Use a commercial LDH cytotoxicity assay kit to measure LDH activity. |

| Flow Cytometry for Apoptosis | Uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells. | 1. Treat cells as described above. 2. Harvest and stain cells with Annexin V-FITC and PI. 3. Analyze the cell populations using a flow cytometer. |

| Mitochondrial Membrane Potential (MMP) Assay | Utilizes fluorescent dyes like JC-1 or TMRM to assess mitochondrial health. | 1. Treat cells in a black, clear-bottom 96-well plate. 2. Stain with a mitochondrial membrane potential-sensitive dye. 3. Measure fluorescence using a plate reader or fluorescence microscope. |

4.3.2. In Vivo Neuroprotection Models

For promising in vitro results, progression to in vivo models is crucial.[21][22] A well-established model is the MPTP-induced mouse model of Parkinson's disease.

-

Animal Model: C57BL/6 mice.

-

Procedure: Administer MDHPA prior to and/or concurrently with MPTP injections.

-

Assessments:

-

Behavioral Tests: Rotarod test for motor coordination, pole test for bradykinesia.

-

Post-mortem Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron survival. HPLC analysis of dopamine and its metabolites (including 3,4-dihydroxyphenylacetic acid - DOPAC) in the striatum.[7][9][10][20]

-

Potential Therapeutic Application IV: Cardiovascular Protection

5.1. Mechanistic Hypothesis

Cardiovascular diseases are often linked to oxidative stress, inflammation, and endothelial dysfunction.[11][23][24][25][26] Phenolic compounds have been shown to confer cardioprotective effects through various mechanisms, including improving endothelial function, reducing platelet aggregation, and protecting LDL from oxidation.[23][24][25] We hypothesize that MDHPA may contribute to cardiovascular health by improving endothelial function via enhanced nitric oxide (NO) bioavailability and by exerting anti-inflammatory and antioxidant effects within the vasculature.

5.2. Proposed Experimental Approaches

5.2.1. In Vitro Models of Endothelial Function

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Experimental Setup:

-

NO Production: Measure NO production in HUVECs treated with MDHPA using a fluorescent probe like DAF-FM diacetate.

-

Endothelial Cell Inflammation: Pre-treat HUVECs with MDHPA and then stimulate with TNF-α. Assess the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) using flow cytometry or western blotting.

-

5.2.2. Ex Vivo Models of Vascular Reactivity

-

Model: Isolated aortic rings from rats or mice mounted in an organ bath.[27]

-

Procedure:

-

Assess the effect of MDHPA on endothelium-dependent vasodilation in response to acetylcholine in pre-constricted aortic rings.

-

Evaluate the direct vasorelaxant effect of MDHPA on pre-constricted aortic rings.

-

5.2.3. In Vitro Models for Cardiotoxicity and Myocardial Protection

-

Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[28][29]

-

Assays:

-

Contractility and Electrophysiology: Use microelectrode arrays (MEAs) to assess the effects of MDHPA on the beating frequency and field potential duration of hiPSC-CMs.[28]

-

Cardiomyocyte Viability: Evaluate the protective effect of MDHPA against doxorubicin-induced cardiotoxicity by measuring cell viability and apoptosis.[29]

-

Pharmacokinetics and Metabolism Considerations

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of MDHPA is critical for its development as a therapeutic agent. The methyl ester group may be susceptible to hydrolysis by esterases in the plasma and tissues, potentially converting MDHPA to its corresponding carboxylic acid, 3,5-dihydroxyphenylacetic acid. This metabolite may also possess biological activity. In silico and in vitro ADME assays should be conducted early in the development process.

Conclusion and Future Directions

This compound presents a compelling opportunity for the development of novel therapeutics for a range of disorders underpinned by oxidative stress and inflammation. This guide provides a foundational framework for the systematic investigation of its potential antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The proposed experimental protocols, grounded in established methodologies, offer a clear path forward for researchers to validate these hypotheses. Future research should focus on a thorough in vitro and in vivo characterization of MDHPA, including a detailed pharmacokinetic and toxicological profiling, to fully elucidate its therapeutic potential and pave the way for its potential clinical translation.

References

- 1. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 4. tandfonline.com [tandfonline.com]

- 5. jscholaronline.org [jscholaronline.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. Dihydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Effect of Dietary Phenolic Compounds on Incidence of Cardiovascular Disease in the SUN Project; 10 Years of Follow-Up [mdpi.com]

- 12. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. arborassays.com [arborassays.com]

- 17. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.rug.nl [research.rug.nl]

- 19. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. benchchem.com [benchchem.com]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Roles of Phenolic Compounds in the Reduction of Risk Factors of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardioprotective Properties of Phenolic Compounds: A Role for Biological Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3,5-dihydroxyphenylacetate: An Examination of its Potential Metabolite Status

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether Methyl 3,5-dihydroxyphenylacetate is a known metabolite. Based on a comprehensive review of current scientific literature and metabolomic databases, there is no direct evidence to suggest that this compound is a recognized endogenous metabolite in mammalian systems. The metabolic landscape of dihydroxyphenylacetates is dominated by its structural isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), a key catabolite of the neurotransmitter dopamine. This guide will explore the known metabolic pathways of related compounds, discuss the enzymatic logic that makes the 3,5-dihydroxy substitution pattern unlikely, and provide a framework for the experimental investigation of this compound in biological matrices.

The Preponderance of 3,4-Substituted Phenylacetates in Metabolism

The metabolism of catecholic compounds, particularly those derived from dopamine, is well-characterized. The primary enzymatic machinery in mammals is geared towards the processing of 3,4-dihydroxylated phenyl rings.

The Dopamine Catabolic Pathway: A Case Study

Dopamine is primarily metabolized in the brain and periphery via two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This process leads to the formation of homovanillic acid (HVA) through intermediates such as 3,4-dihydroxyphenylacetaldehyde (DOPAL) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2][3]

The formation of DOPAC from dopamine is a critical step.[2][3] MAO catalyzes the oxidative deamination of dopamine to DOPAL, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to DOPAC.[2][4] This established pathway highlights the enzymatic preference for the 3,4-dihydroxy substitution pattern, which originates from the structure of dopamine itself.

Caption: The established metabolic pathway of dopamine to DOPAC.

Biosynthetic Plausibility of this compound

While not a recognized metabolite, it is theoretically possible for this compound to be formed. This would require a series of enzymatic reactions that are not commonly observed in mammalian phenylacetate metabolism.

Hypothetical Biosynthetic Pathways

The formation of a 3,5-dihydroxyphenylacetate structure would likely involve a different biosynthetic origin than the catecholamine pathway. It could potentially arise from the metabolism of plant-derived phenolic compounds or through alternative, less-characterized metabolic routes. The subsequent methylation of the carboxyl group to form the methyl ester would be catalyzed by a methyltransferase.

While there is evidence of various methyltransferases in biological systems, the specific methylation of 3,5-dihydroxyphenylacetic acid is not a documented metabolic step.

Analytical Strategies for the Detection and Identification of this compound

To definitively determine the presence or absence of this compound in a biological sample, a robust analytical workflow is required. This typically involves a combination of chromatographic separation and mass spectrometric detection.

Sample Preparation

The initial step in the analytical process is the extraction of small molecules from the biological matrix (e.g., plasma, urine, tissue homogenate). A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be suitable for enriching compounds like this compound while removing interfering substances.

Analytical Techniques

A comparative overview of suitable analytical techniques is presented in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Quantification |

| Sample Derivatization | Not typically required | May be required to improve volatility | Not required |

| Selectivity | Good to Excellent | Excellent | Excellent |

| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |

| Quantitative Accuracy | Excellent | Very Good | Good to Excellent (with internal standard) |

Table adapted from a comparative guide on analytical techniques for similar phenolic compounds.[5]

Experimental Protocol: LC-MS/MS for Targeted Analysis

For targeted detection of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity.

1. Preparation of Standard Solutions:

-

Obtain a certified reference standard of this compound.[6][7]

-

Prepare a stock solution in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

2. Chromatographic Separation:

-

Column: A C18 reverse-phase column is appropriate for separating phenolic compounds.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phenolic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of this compound) and one or more product ions generated by fragmentation.

Caption: A generalized analytical workflow for targeted metabolite analysis.

Conclusion

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 3,5-ジヒドロキシフェニル酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 3,5-dihydroxyphenylacetate for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 3,5-dihydroxyphenylacetate, a key intermediate in pharmaceutical synthesis and a subject of ongoing research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of safety procedures to offer a deeper understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a phenolic compound that, while crucial for various synthetic pathways, presents a distinct set of hazards that must be managed to ensure personnel safety and experimental integrity. Its hazard profile is primarily characterized by its irritant properties.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1]

The phenolic hydroxyl groups and the ester moiety contribute to its reactivity and potential to interact with biological tissues. The causality behind its irritant nature lies in its ability to denature proteins and disrupt cell membranes upon contact, leading to an inflammatory response. Understanding this mechanism underscores the critical importance of preventing direct contact.

Hazard Summary Table:

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. This approach is not merely about compliance but about creating a "self-validating" system where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For a fine, potentially airborne powder like this compound, this is paramount.

-

Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a properly functioning chemical fume hood.[2] This is not just to prevent inhalation of the powder but also to contain any potential spills. The constant airflow directs airborne particles away from the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, even with robust engineering controls in place. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory to prevent airborne particles from causing serious eye irritation.[3] A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to check the manufacturer's glove compatibility data. After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as hazardous waste.

-

Protective Clothing: A lab coat is required to protect the skin and clothing from contamination. For larger quantities or procedures with a high risk of dust generation, consider additional protective clothing like aprons or sleeves.[2]

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[4] All respirator use must be in accordance with a comprehensive respiratory protection program.

Logical Flow for PPE Selection:

Caption: PPE selection workflow based on task-specific risk assessment.